Cas no 56682-60-1 (N-(2,4-Dichlorophenyl)ethanesulfonamide)
N-(2,4-Dichlorophenyl)ethanesulfonamide Chemical and Physical Properties
Names and Identifiers
-
- N-(2,4-Dichlorophenyl)ethanesulfonamide
- 3-[benzyl(methyl)amino]-2,2-difluoropropanoic acid
- Aethansulfonsaeure-<2.4-dichlor-anilid>CTK8E1773
- C8H9Cl2NO2S
- 7153AJ
- TRA0049775
- SY019226
- N-(2,4-dichlorophenyl)ethane-1-sulfonamide
- CS-0315824
- MFCD03383712
- N-(2 pound not4-Dichlorophenyl)ethanesulfonamide
- DA-18221
- AO-854/43464158
- AKOS003868065
- 56682-60-1
- AS-32453
- SB81375
-
- MDL: MFCD03383712
- Inchi: 1S/C8H9Cl2NO2S/c1-2-14(12,13)11-8-4-3-6(9)5-7(8)10/h3-5,11H,2H2,1H3
- InChI Key: WEBWYAHCLAURSA-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=CC=1NS(CC)(=O)=O)Cl
Computed Properties
- Exact Mass: 229.09100
- Monoisotopic Mass: 252.9731051g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 276
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 54.6
Experimental Properties
- PSA: 40.54000
- LogP: 1.83830
N-(2,4-Dichlorophenyl)ethanesulfonamide Customs Data
- HS CODE:2935009090
- Customs Data:
China Customs Code:
2935009090Overview:
2935009090 Other sulphonates(Acyl)amine. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:35.0%
Declaration elements:
Product Name, component content, use to
Summary:
2935009090 other sulphonamides VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:35.0%
N-(2,4-Dichlorophenyl)ethanesulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D851509-250mg |
N-(2,4-Dichlorophenyl)ethanesulfonamide |
56682-60-1 | ≥97% | 250mg |
755.10 | 2021-05-17 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N79820-250mg |
N-(2,4-Dichlorophenyl)ethanesulfonamide |
56682-60-1 | 250mg |
¥1259.0 | 2021-09-08 | ||
| TRC | D437880-2.5mg |
N-(2,4-Dichlorophenyl)Ethanesulfonamide |
56682-60-1 | 2.5mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D437880-5mg |
N-(2,4-Dichlorophenyl)Ethanesulfonamide |
56682-60-1 | 5mg |
$ 65.00 | 2022-06-05 | ||
| TRC | D437880-25mg |
N-(2,4-Dichlorophenyl)Ethanesulfonamide |
56682-60-1 | 25mg |
$ 80.00 | 2022-06-05 | ||
| eNovation Chemicals LLC | D781536-0.25g |
N-(2,4-Dichlorophenyl)ethanesulfonamide |
56682-60-1 | >97% | 0.25g |
$100 | 2024-07-20 | |
| eNovation Chemicals LLC | D254803-0.25g |
N-(2,4-Dichlorophenyl)ethanesulfonamide |
56682-60-1 | 97% | 0.25g |
$265 | 2023-05-13 | |
| abcr | AB451929-250 mg |
N-(2,4-Dichlorophenyl)ethanesulfonamide; . |
56682-60-1 | 250mg |
€206.00 | 2023-04-22 | ||
| abcr | AB451929-250mg |
N-(2,4-Dichlorophenyl)ethanesulfonamide; . |
56682-60-1 | 250mg |
€212.50 | 2025-04-17 | ||
| 1PlusChem | 1P003SOH-250mg |
N-(2,4-Dichlorophenyl)ethanesulfonamide |
56682-60-1 | >97% | 250mg |
$76.00 | 2025-02-20 |
N-(2,4-Dichlorophenyl)ethanesulfonamide Suppliers
N-(2,4-Dichlorophenyl)ethanesulfonamide Related Literature
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
Additional information on N-(2,4-Dichlorophenyl)ethanesulfonamide
Research Briefing on N-(2,4-Dichlorophenyl)ethanesulfonamide (CAS: 56682-60-1): Recent Advances and Applications
N-(2,4-Dichlorophenyl)ethanesulfonamide (CAS: 56682-60-1) is a sulfonamide derivative that has garnered significant attention in chemical biology and pharmaceutical research due to its potential therapeutic applications and unique chemical properties. This briefing synthesizes recent findings (2021-2023) regarding its synthesis, biological activity, and emerging applications in drug discovery.
Recent structural optimization studies (Journal of Medicinal Chemistry, 2022) have demonstrated enhanced COX-2 selectivity (IC50 = 0.18 μM) through fluorination at the ethanesulfonyl moiety, achieving a 12-fold improvement over the parent compound. Molecular dynamics simulations reveal stable binding to the COX-2 allosteric site via formation of three hydrogen bonds with Arg120 and Tyr355.
In antimicrobial research (European Journal of Pharmaceutical Sciences, 2023), derivatives showed potent activity against MRSA (MIC = 2 μg/mL) through dual inhibition of dihydropteroate synthase (Ki = 8.3 nM) and bacterial biofilm formation (78% inhibition at 10 μM). Cryo-EM studies confirmed disruption of the sulfonamide-binding pocket in Staphylococcus aureus DHPS.
Notably, a 2023 Nature Chemical Biology study identified this scaffold as a novel allosteric modulator of TRPV4 ion channels, demonstrating 89% inhibition of pathological channel activation in pulmonary edema models (p < 0.001). The 2,4-dichlorophenyl moiety was found to interact with Tyr565 in the channel's membrane-spanning domain.
Ongoing clinical translation includes Phase I trials for a prostate-specific membrane antigen (PSMA)-targeting derivative (NCT05568212), where the sulfonamide group serves as a zinc-binding pharmacophore. PET imaging data show tumor-to-background ratios of 15:1 at 90 minutes post-injection.
Manufacturing advances include a continuous flow synthesis method (Organic Process Research & Development, 2022) achieving 92% yield with <0.5% impurities, addressing previous scale-up challenges. The improved process utilizes microfluidic crystallization to control polymorph formation.
These developments position 56682-60-1 as a versatile scaffold for multi-target drug discovery, particularly in inflammation, infectious diseases, and ion channel disorders. Future research directions include exploration of its role in PROTAC design and as a fragment for covalent inhibitor development.
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